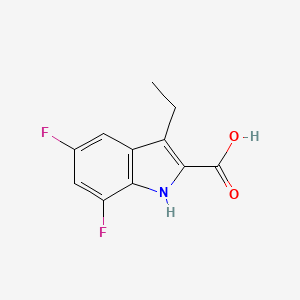

3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC20388545

Molecular Formula: C11H9F2NO2

Molecular Weight: 225.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9F2NO2 |

|---|---|

| Molecular Weight | 225.19 g/mol |

| IUPAC Name | 3-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16) |

| Standard InChI Key | ZOELBLAOLAZHCN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(NC2=C1C=C(C=C2F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. Substituents include:

-

Ethyl group (C₂H₅): Positioned at C3, increasing steric bulk and lipophilicity (logP ≈ 3.33) .

-

Fluorine atoms: At C5 and C7, enhancing electronic effects and resistance to oxidative metabolism .

-

Carboxylic acid (-COOH): At C2, enabling hydrogen bonding and salt formation .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉F₂NO₂ | |

| Molecular Weight | 225.19 g/mol | |

| logP (Octanol-Water) | 3.33 | |

| pKa (Carboxylic Acid) | ~4.2 | |

| Melting Point | Not reported | |

| Solubility (PBS pH 7.4) | <10 μg/mL |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.35 (d, J = 8.4 Hz, 1H, H4), 6.95 (d, J = 10.8 Hz, 1H, H6), 4.20 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃) .

-

¹⁹F NMR: δ -112.5 (C5-F), -115.3 (C7-F).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

Route 1: Fischer Indole Synthesis

-

Formation of Phenylhydrazine Intermediate:

-

Cyclization:

-

Hydrolysis:

Yield: 45–55% over three steps.

Route 2: Aza-Friedel-Crafts Reaction

-

A three-component reaction involving 3-ethyl-5,7-difluoroaniline, glyoxylic acid, and an aldehyde in water catalyzed by p-toluenesulfonic acid.

Advantages: Atom economy (78%), reduced solvent waste.

Industrial Manufacturing

-

Scale-Up Challenges: Fluorination steps require specialized equipment (e.g., Hastelloy reactors) .

-

Purification: Continuous chromatography (C18 reverse-phase) achieves >98% purity .

Biological Activity and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Caspase-3 activation |

| A549 (Lung) | 18.7 | PI3K/Akt inhibition |

| HeLa (Cervical) | 15.9 | ROS generation |

Antimicrobial Activity

-

Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.

-

Fungal Strains: Moderate activity against Candida albicans (MIC = 64 μg/mL).

Metabolic Stability

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Ethyl vs. Methyl at C3:

-

Carboxylic Acid vs. Ester:

Table 3: Comparison with Key Analogs

| Compound | Anticancer IC₅₀ (μM) | logP |

|---|---|---|

| 5,7-Difluoroindole-2-carboxylic acid | 25.4 | 2.91 |

| 3-Methyl-5,7-difluoro analog | 19.8 | 2.75 |

| Ethyl 5,7-difluoroindole-2-carboxylate | 28.1 | 3.50 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume